Cas no 1173030-07-3 (1-(2,2-difluoroethyl)-1H-pyrazole)
1-(2,2-difluoroethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoroethyl)-1H-pyrazole
- SCHEMBL16437211
- BS-52509
- CS-0155606
- EN300-136605
- 1173030-07-3
- STK351687
- AKOS005167678
- E74645
- 1-(2,2-difluoroethyl)pyrazole
- PAPXVYOWIDXXAS-UHFFFAOYSA-N
- MFCD09473516
- YWB03007
- 983-970-6
-
- MDL: MFCD09473516
- Inchi: 1S/C5H6F2N2/c6-5(7)4-9-3-1-2-8-9/h1-3,5H,4H2
- InChI Key: PAPXVYOWIDXXAS-UHFFFAOYSA-N
- SMILES: FC(CN1C=CC=N1)F
Computed Properties
- Exact Mass: 132.04990452g/mol
- Monoisotopic Mass: 132.04990452g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 17.8Ų
1-(2,2-difluoroethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NC061-200mg |
1-(2,2-difluoroethyl)-1H-pyrazole |
1173030-07-3 | 95% | 200mg |
651.0CNY | 2021-07-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM391-100mg |
1-(2,2-difluoroethyl)-1H-pyrazole |
1173030-07-3 | 95% | 100mg |
¥165.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM391-250mg |
1-(2,2-difluoroethyl)-1H-pyrazole |
1173030-07-3 | 95% | 250mg |
¥284.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM391-1g |
1-(2,2-difluoroethyl)-1H-pyrazole |
1173030-07-3 | 95% | 1g |
¥771.0 | 2024-04-25 | |
| Ambeed | A1038820-100mg |
1-(2,2-Difluoroethyl)-1H-pyrazole |
1173030-07-3 | 95% | 100mg |
$19.0 | 2024-04-26 | |
| Ambeed | A1038820-250mg |
1-(2,2-Difluoroethyl)-1H-pyrazole |
1173030-07-3 | 95% | 250mg |
$43.0 | 2024-04-26 | |
| Ambeed | A1038820-1g |
1-(2,2-Difluoroethyl)-1H-pyrazole |
1173030-07-3 | 95% | 1g |
$171.0 | 2024-04-26 | |
| abcr | AB500889-250 mg |
1-(2,2-Difluoroethyl)-1H-pyrazole; . |
1173030-07-3 | 250MG |
€174.30 | 2023-04-18 | ||
| abcr | AB500889-1 g |
1-(2,2-Difluoroethyl)-1H-pyrazole; . |
1173030-07-3 | 1g |
€360.50 | 2023-04-18 | ||
| abcr | AB500889-5 g |
1-(2,2-Difluoroethyl)-1H-pyrazole |
1173030-07-3 | 5g |
€974.50 | 2022-03-24 |
1-(2,2-difluoroethyl)-1H-pyrazole Suppliers
1-(2,2-difluoroethyl)-1H-pyrazole Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-(2,2-difluoroethyl)-1H-pyrazole
Introduction to 1-(2,2-difluoroethyl)-1H-pyrazole (CAS No. 1173030-07-3) and Its Emerging Applications in Chemical Biology
1-(2,2-difluoroethyl)-1H-pyrazole, identified by the CAS number 1173030-07-3, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. The presence of fluorine atoms in the side chain enhances its metabolic stability and binding affinity, making it a valuable scaffold for drug discovery and material science applications. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The molecular structure of 1-(2,2-difluoroethyl)-1H-pyrazole consists of a pyrazole ring substituted with a 2,2-difluoroethyl group. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and selectivity of the compound in various biochemical pathways. This feature has been exploited in the development of novel bioactive molecules targeting specific enzymatic or receptor interactions. Recent studies have highlighted its potential as a key intermediate in synthesizing fluorinated pyrazoles, which are increasingly being explored for their pharmacological properties.
In the realm of drug discovery, 1-(2,2-difluoroethyl)-1H-pyrazole has been investigated for its ability to interact with biological targets such as kinases and proteases. The fluorinated side chain enhances binding affinity by improving hydrophobic interactions and reducing metabolic degradation. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are overexpressed in many cancerous tissues. The steric hindrance provided by the difluoroethyl group also allows for precise tuning of binding pockets, enabling the design of highly selective inhibitors.
Moreover, the compound's stability under various conditions makes it suitable for industrial applications, particularly in organic synthesis and catalysis. Fluorinated pyrazoles are known for their resistance to thermal and chemical degradation, which is crucial for maintaining the integrity of pharmaceutical intermediates during storage and transportation. Researchers have leveraged this stability to develop novel catalytic systems that facilitate cross-coupling reactions essential for constructing complex molecular architectures.
Recent advancements in computational chemistry have further elucidated the mechanistic insights into how 1-(2,2-difluoroethyl)-1H-pyrazole interacts with biological targets. Molecular dynamics simulations have revealed that the fluorine atoms play a critical role in stabilizing the transition states of enzyme-substrate complexes. This has led to the development of more accurate docking algorithms that predict binding affinities with high precision. Such computational tools are indispensable in modern drug design pipelines, allowing researchers to rapidly screen large libraries of compounds for potential therapeutic candidates.
The versatility of 1-(2,2-difluoroethyl)-1H-pyrazole extends beyond pharmaceutical applications. In materials science, fluorinated pyrazoles have been incorporated into polymers and coatings to enhance durability and chemical resistance. The electron-withdrawing nature of fluorine atoms improves the thermal stability of these materials, making them suitable for high-performance applications in aerospace and electronics industries. Additionally, the unique electronic properties of these compounds have been exploited in designing organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in optoelectronic devices.
Environmental considerations have also driven research into sustainable synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazole. Green chemistry principles have guided efforts to minimize waste and energy consumption during production processes. For example, catalytic methods using recyclable ligands have been developed to streamline the synthesis while reducing hazardous byproducts. Such innovations align with global efforts to promote sustainable practices in chemical manufacturing.
The future prospects for 1-(2,2-difluoroethyl)-1H-pyrazole are promising, with ongoing research exploring its potential in nanotechnology and regenerative medicine. Nanoparticle functionalization with this compound has shown promise in targeted drug delivery systems, where fluorine-based moieties enhance cellular uptake efficiency. In regenerative medicine, derivatives of this compound are being investigated as growth factor mimetics due to their ability to modulate cell signaling pathways involved in tissue repair.
In conclusion, 1-(2,2-difluoroethyl)-1H-pyrazole (CAS No. 1173030-07-3) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in drug discovery、material science,and environmental chemistry。 As research continues to uncover new applications,this compound is poised to play an increasingly important role in advancing scientific innovation.
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